methyl(2R)-2-amino-3-bromopropanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl(2R)-2-amino-3-bromopropanoatehydrochloride typically involves the bromination of methyl(2R)-2-amino-3-hydroxypropanoate followed by the conversion of the hydroxyl group to a bromine atom. This can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of protective groups and chiral catalysts can also be employed to improve the selectivity and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of methyl(2R)-2-amino-3-azidopropanoate or methyl(2R)-2-amino-3-thiopropanoate.
Reduction: Formation of methyl(2R)-2-amino-3-hydroxypropanoate.
Oxidation: Formation of methyl(2R)-2-nitro-3-bromopropanoate.
Scientific Research Applications
Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl(2R)-2-amino-3-bromopropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, facilitating the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Methyl(2R)-2-amino-3-chloropropanoatehydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl(2R)-2-amino-3-iodopropanoatehydrochloride: Similar structure but with an iodine atom instead of bromine.
Methyl(2R)-2-amino-3-fluoropropanoatehydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is unique due to the specific reactivity of the bromine atom, which can undergo various substitution reactions more readily compared to its chlorine, iodine, or fluorine counterparts. This makes it a valuable intermediate in organic synthesis and drug development.
Biological Activity
Methyl(2R)-2-amino-3-bromopropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : methyl (R)-2-amino-3-bromopropanoate hydrochloride
- Molecular Formula : C₄H₈BrClN₁O₂
- Molecular Weight : 195.47 g/mol
- CAS Number : 18598-63-5
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of methyl(2R)-2-amino-3-bromopropanoate hydrochloride. Its derivatives have shown significant activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 20 μg/mL | 15–19 |
Escherichia coli | 24–40 μg/mL | 12–16 |
Bacillus subtilis | 20–28 μg/mL | 14–18 |
Pseudomonas aeruginosa | 24–40 μg/mL | 10–14 |
These findings indicate that the compound may be effective in treating infections caused by these pathogens, particularly in cases where resistance to conventional antibiotics is observed .
The biological activity of methyl(2R)-2-amino-3-bromopropanoate hydrochloride can be attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic processes. The bromine atom in the structure may enhance lipophilicity, facilitating membrane penetration and increasing the compound's efficacy against Gram-positive bacteria .
Case Studies
- In Vitro Studies : A study conducted on various derivatives of methyl(2R)-2-amino-3-bromopropanoate hydrochloride demonstrated that halogenated compounds exhibited superior antibacterial activity compared to non-halogenated counterparts. The presence of bromine was particularly noted for enhancing activity against S. aureus and B. subtilis, with inhibition rates exceeding 80% in some cases .
- Synergistic Effects : Research has indicated that combining methyl(2R)-2-amino-3-bromopropanoate hydrochloride with other antimicrobial agents can produce synergistic effects, leading to improved efficacy and reduced toxicity profiles. This combination therapy approach is promising for developing new treatment regimens against resistant strains .
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological aspects of methyl(2R)-2-amino-3-bromopropanoate hydrochloride. Preliminary assessments indicate potential skin and eye irritation upon exposure, necessitating careful handling in laboratory and clinical settings .
Properties
Molecular Formula |
C4H9BrClNO2 |
---|---|
Molecular Weight |
218.48 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-bromopropanoate;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
LQPHPJFRFZRDGH-DFWYDOINSA-N |
Isomeric SMILES |
COC(=O)[C@H](CBr)N.Cl |
Canonical SMILES |
COC(=O)C(CBr)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.